molecular formula C19H16N4OS2 B3216294 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide CAS No. 1171467-37-0

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide

Cat. No.: B3216294
CAS No.: 1171467-37-0
M. Wt: 380.5 g/mol
InChI Key: CKXBCZBSLIDNNT-UHFFFAOYSA-N
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Description

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide is a heterocyclic compound featuring a benzothiazole core fused with a pyrazole ring and a 4-(methylthio)benzamide substituent. This structure combines electron-rich aromatic systems (benzothiazole and benzamide) with a sulfur-containing methylthio group, which may enhance binding interactions in biological systems or material applications.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS2/c1-12-11-17(21-18(24)13-7-9-14(25-2)10-8-13)23(22-12)19-20-15-5-3-4-6-16(15)26-19/h3-11H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXBCZBSLIDNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)SC)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide typically involves multi-step organic reactions. One common method involves the reaction of benzoyl isothiocyanate with 2-aminobenzothiazole in a suitable solvent such as benzene . This reaction forms an intermediate thiosemicarbazide, which can then be further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound’s benzothiazole-pyrazole scaffold is shared with several analogs, but substituent variations significantly influence properties:

Compound Name Core Structure Key Substituents Reference
Target Compound Benzo[d]thiazole + pyrazole 4-(methylthio)benzamide
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-methylbenzamide (3p) Benzo[d]thiazole + benzene 4-methylbenzamide
Compound 78 (from ) Benzo[d]thiazole + thiazole Cyclopropane-carboxamide, 4-(methylthio)
Compound 30 (N-(pyrimidin-2-yl)-3-(methylthio)benzamide) Pyrimidinone + pyrazole 3-(methylthio)benzamide
10c (N-triazolylmethyl-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide) Benzo[d]thiazole + triazole 2-nitrobenzamide, methoxy

Key Observations :

  • Electron-withdrawing vs.
  • Hybrid systems : Pyrazole-thiazole hybrids (e.g., compound 78) show distinct steric and electronic effects compared to pyrazole-benzothiazole systems .

Key Observations :

  • Catalytic efficiency : Rh-catalyzed methods (e.g., for 3p) achieve moderate yields (~50–60%) but require specialized catalysts .
  • Click chemistry : Copper-catalyzed cycloaddition (e.g., 10c) offers higher yields (>70%) and modularity for triazole incorporation .
  • Low-yield reactions : Compound 31 (3-ethoxybenzamide analog) from yielded only 5%, highlighting sensitivity to steric hindrance .
Physicochemical Properties

Melting points and solubility trends reflect structural differences:

Compound Melting Point (°C) Physical Form Solubility Insights Reference
Target Compound Not reported Solid (assumed) Likely moderate (methylthio group)
3p 181 White solid Low (crystalline aromatic cores)
3l 106 Pale yellow solid Higher (methyl substituent)
10c 160–162 Crystalline solid Moderate (nitro group polarity)

Key Observations :

  • Melting points : Benzo[d]thiazole derivatives (e.g., 3p) exhibit higher melting points due to rigid aromatic stacking .
  • Solubility : Polar groups (e.g., nitro in 10c) improve aqueous solubility, whereas methylthio groups may enhance lipid membrane permeability .

Key Observations :

  • Antimicrobial activity : Triazole-benzothiazole hybrids (e.g., 10c) show promise against Gram-negative bacteria .

Biological Activity

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a pyrazole ring , which is further connected to a benzamide group . Its unique structural configuration contributes to its distinct biological activities.

Molecular Formula

  • Molecular Formula : C16H15N3OS
  • CAS Number : 1171947-43-5

Structural Representation

ComponentStructure
BenzothiazoleBenzothiazole
PyrazolePyrazole
BenzamideBenzamide

Target Enzymes

The primary target of this compound is the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.

Mode of Action

The compound inhibits the activity of COX enzymes, leading to a decrease in the production of prostaglandins, which are mediators of inflammation. By affecting the arachidonic acid pathway , it reduces inflammation and pain associated with various conditions.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Inhibition studies show that it effectively reduces inflammatory markers in vitro and in vivo models.

Anticancer Activity

Studies have demonstrated potential anticancer properties against various cancer cell lines. The compound induces apoptosis (programmed cell death) and causes cell cycle arrest, highlighting its role as a potential chemotherapeutic agent .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of the compound on human cancer cell lines, revealing IC50 values indicating effective inhibition of cell proliferation.
  • Animal Models : In vivo studies demonstrated that administration of the compound in animal models resulted in reduced tumor growth and improved survival rates compared to control groups.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The presence of the benzothiazole moiety enhances lipophilicity, improving membrane permeability.
  • The pyrazole ring contributes to the interaction with COX enzymes.

Comparative Analysis

A comparative analysis with similar compounds reveals that modifications in the benzothiazole or pyrazole structures can significantly affect biological activity. For instance, substituents on the benzamide group can enhance or diminish anti-inflammatory effects.

Compound NameStructureBiological Activity
Compound ACompound AModerate anti-inflammatory
Compound BCompound BStrong anticancer activity

Q & A

Q. What are the common synthetic pathways for synthesizing N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide, and how can its purity be validated?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization of benzo[d]thiazole and pyrazole precursors. For example, the pyrazole core can be formed by condensing hydrazine derivatives with β-keto esters, followed by coupling with a 4-(methylthio)benzamide moiety via amide bond formation. Key steps include:
  • Cyclization : Use of acetic acid or DMF as solvents under reflux conditions to form the pyrazole-thiazole hybrid .
  • Coupling : Activation of carboxylic acids (e.g., using EDCI/HOBt) for amide bond formation .
    Purity Validation :
  • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95%).
  • Spectroscopy : ¹H/¹³C NMR to confirm structural integrity; FT-IR for functional group analysis .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for confirming its identity?

  • Methodological Answer : Structural confirmation relies on:
  • X-ray Crystallography : Resolves bond lengths and angles, particularly for the benzothiazole-pyrazole junction .
  • Mass Spectrometry (HRMS) : Determines exact mass (e.g., m/z calculated for C₁₉H₁₆N₄OS₂: 396.07) .
  • 2D NMR : COSY and HSQC spectra map proton-proton correlations and heteronuclear connectivity, distinguishing methylthio and pyrazole protons .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields and selectivity during the synthesis of derivatives with modified substituents?

  • Methodological Answer : Yield optimization involves:
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in coupling steps .
  • Catalysis : Pd(OAc)₂ or CuI for cross-coupling reactions (e.g., introducing aryl groups to the thiazole ring) .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like diazotization .
    Selectivity : Protecting groups (e.g., Boc for amines) prevent undesired interactions during multi-step syntheses .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound and its analogs?

  • Methodological Answer : SAR Framework :
  • Core Modifications : Vary substituents on the benzothiazole (e.g., electron-withdrawing groups) and pyrazole (e.g., methyl vs. ethyl) to assess impact on target binding .
  • Bioassays :
  • In vitro enzyme inhibition (e.g., kinase assays with IC₅₀ determination).
  • Cytotoxicity profiling (MTT assay on cancer cell lines) .
  • Computational Modeling : Docking studies (AutoDock Vina) to predict interactions with biological targets (e.g., EGFR kinase) .

Q. What computational approaches are used to predict the pharmacokinetic properties and toxicity profiles of this compound?

  • Methodological Answer : ADMET Prediction :
  • Software Tools : SwissADME for bioavailability radar; ProTox-II for toxicity endpoints (e.g., hepatotoxicity).
  • Key Parameters :
  • LogP (optimal range: 2–3 for membrane permeability).
  • PSA (<140 Ų for blood-brain barrier penetration) .
    MD Simulations : GROMACS to assess stability in lipid bilayers, informing bioavailability .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Hypothesis-Driven Approach :
  • Metabolic Stability : Test hepatic microsomal degradation to identify rapid metabolism in vivo .
  • Formulation Adjustments : Use liposomal encapsulation to improve bioavailability if poor solubility is observed .
  • Dose-Response Correlation : Re-evaluate in vivo dosing regimens (e.g., higher doses or repeated administration) .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in biological assays involving this compound?

  • Methodological Answer : Dose-Response Modeling :
  • Four-Parameter Logistic (4PL) Curve : Fits sigmoidal data to calculate EC₅₀/IC₅₀ (GraphPad Prism).
  • ANOVA with Tukey’s Post Hoc : Identifies significant differences between treatment groups (p < 0.05) .
    Outlier Handling : Grubbs’ test to exclude aberrant data points .

Q. How should researchers design experiments to investigate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Multi-Omics Integration :
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC labeling to quantify protein expression changes .
    Pathway Enrichment : KEGG/GO analysis (DAVID Bioinformatics) links targets to pathways (e.g., apoptosis, PI3K-AKT) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide
Reactant of Route 2
Reactant of Route 2
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide

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